6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a synthetic organic compound with the molecular formula C9H8BrClFN.ClH. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves multi-step organic reactions. One common method includes the bromination, chlorination, and fluorination of the tetrahydroisoquinoline core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often use hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur under specific conditions, using reagents like sodium iodide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Sodium iodide, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amines .
Scientific Research Applications
6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
- 5-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline
- 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to its specific halogen substitutions, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFN.ClH/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11;/h3,13H,1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAJXIAQVLJNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2F)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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